![molecular formula C8H8O3 B561747 1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6 CAS No. 89614-23-3](/img/structure/B561747.png)
1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6
Overview
Description
1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6, also known as 4-Cyclohexene-1,2-dicarboxylic anhydride, is a precursor to other compounds including the dicarboxylic acid tetrahydrophthalic acid . It is a white solid that is soluble in organic solvents .
Molecular Structure Analysis
The empirical formula of 1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6 is C8H8O3 . The molecular weight is 152.15 .Physical And Chemical Properties Analysis
1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6 has a vapor pressure of 0.00021 hPa at 20 °C . It has a melting point of 101.4 °C and a flash point of 156 °C . It is soluble in water at a concentration of 29.4 g/L and has a density of 1.36 g/cm3 at 20 °C .Scientific Research Applications
Photoinitiators in Polymerization
Recent studies have highlighted the importance of naphthalic anhydrides and 1,8-naphthalimide-based compounds, which share structural similarities with tetrahydrophthalic anhydride derivatives, in the design of photoinitiators for polymerization. These compounds are valued for their ease of synthesis and the ability to tune their photophysical properties, making them suitable for developing panchromatic, crosslinkable, or water-soluble photoinitiators. Such developments are crucial in the academic and industrial realms for applications requiring visible light activation and low light intensity conditions (Noirbent & Dumur, 2020).
Air Quality Monitoring
Methods for determining cyclic organic acid anhydrides, including tetrahydrophthalic anhydride, in air focus on gas chromatography. This is particularly relevant in industrial settings where air quality monitoring is crucial to ensure safety and compliance with environmental standards. The reviewed methods showcase the practical approaches to sampling, analysis, and the significance of considering storage losses due to the reactive nature of such compounds (Jönsson, Welinder, & Pfaffli, 1996).
Occupational Health and Safety
Research into occupational dermatoses from plastic composites indicates the role of various anhydrides, including tetrahydrophthalic anhydride, as common causes of allergic contact dermatitis. This underscores the need for proper protective measures, local ventilation, and worker education to mitigate the risk of occupational dermatoses in industries utilizing such chemical compounds (Tarvainen & Kanerva, 1999).
Synthesis of Heterocyclic Compounds
The synthesis and applications of 1,4-dihydropyridines, which involve strategies that could be applicable to the synthesis of tetrahydrophthalic anhydride derivatives, highlight the importance of these compounds in creating biologically active molecules. The methodologies adopted in these syntheses emphasize the efficiency and environmental friendliness of atom economy reactions (Sohal, 2021).
Chemosensors Development
The development of chemosensors based on specific scaffolds, including those related to phthalic anhydride derivatives, demonstrates the potential for creating sensitive and selective detection systems for a wide range of analytes. This research area shows promise for the development of novel sensing technologies that could have broad applications in environmental monitoring, healthcare, and industrial process control (Roy, 2021).
Safety And Hazards
1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6 may cause an allergic skin reaction, serious eye damage, and respiratory irritation . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . The substance is classified as Aquatic Chronic 3, Eye Dam. 1, Resp. Sens. 1, and Skin Sens. 1 .
properties
IUPAC Name |
4,4,5,6,7,7-hexadeuterio-3a,7a-dihydro-2-benzofuran-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-2,5-6H,3-4H2/i1D,2D,3D2,4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOUUZVZFBCRAM-TZCZJOIZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(C2C(C1([2H])[2H])C(=O)OC2=O)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662203 | |
Record name | (4,4,5,6,7,7-~2~H_6_)-3a,4,7,7a-Tetrahydro-2-benzofuran-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6 | |
CAS RN |
89614-23-3 | |
Record name | (4,4,5,6,7,7-~2~H_6_)-3a,4,7,7a-Tetrahydro-2-benzofuran-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.